molecular formula C36H38N2O9 B12760918 BIIL-260-glucuronate CAS No. 204974-94-7

BIIL-260-glucuronate

Cat. No.: B12760918
CAS No.: 204974-94-7
M. Wt: 642.7 g/mol
InChI Key: FIMQVXNJBFDOAA-RSENBJTISA-N
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Description

BIIL-260-glucuronate is the glucuronidated metabolite of BIIL-260 hydrochloride (CAS: 192581-24-1), a compound with the molecular formula C₃₀H₃₁ClN₂O₃ and a molecular weight of 503.03 g/mol . Glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to a parent compound, enhancing water solubility for renal or biliary excretion.

Properties

CAS No.

204974-94-7

Molecular Formula

C36H38N2O9

Molecular Weight

642.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-[4-[[3-[(4-carbamimidoylphenoxy)methyl]phenyl]methoxy]phenyl]propan-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H38N2O9/c1-36(2,25-10-16-28(17-11-25)46-35-31(41)29(39)30(40)32(47-35)34(42)43)24-8-14-27(15-9-24)45-20-22-5-3-4-21(18-22)19-44-26-12-6-23(7-13-26)33(37)38/h3-18,29-32,35,39-41H,19-20H2,1-2H3,(H3,37,38)(H,42,43)/t29-,30-,31+,32-,35+/m0/s1

InChI Key

FIMQVXNJBFDOAA-RSENBJTISA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC(=C2)COC3=CC=C(C=C3)C(=N)N)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIIL-260-glucuronate involves multiple steps, starting from the precursor BIIL-284. The primary synthetic route includes the glucuronidation of BIIL-260, which is achieved through the reaction with glucuronic acid derivatives under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent at controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

BIIL-260-glucuronate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

BIIL-260-glucuronate has a wide range of scientific research applications:

Mechanism of Action

BIIL-260-glucuronate exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s interaction with its natural ligand. This inhibition prevents the downstream signaling pathways that lead to inflammation. The molecular targets include the leukotriene B4 receptor on neutrophils and other immune cells, which play a crucial role in the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Glucuronidated Compounds

Structural and Functional Analogues

Table 1: Key Properties of BIIL-260-Glucuronate and Comparable Compounds
Compound Molecular Weight (g/mol) Primary Function/Application Transport Efficiency (Vₘₐₓ/Kₘ, mL·min⁻¹·mg⁻¹) Key Transporters Involved
This compound ~679.3 (estimated*) Metabolite of BIIL-260 hydrochloride Not reported Likely MRP1/2
17β-Glucuronosyl estradiol 464.5 Endogenous steroid conjugate 42.0 MRP1
Glucuronosyl etoposide ~589.1 Anticancer drug metabolite Data limited MRP1
Allyl D-Glucuronate 248.2 Tool for studying UGT enzyme specificity N/A N/A
Calcium gluconate 430.4 Calcium supplementation, electrolyte balance N/A Passive diffusion

*Estimated based on glucuronic acid (194.14 g/mol) addition to BIIL-260 hydrochloride.

Transport Mechanisms

This compound is hypothesized to follow the transport pathways of other glucuronides, such as 17β-glucuronosyl estradiol and glucuronosyl etoposide, which are actively exported via MRP1/2 proteins. MRP1 exhibits a transport efficiency (Vₘₐₓ/Kₘ) of 42 mL·min⁻¹·mg⁻¹ for 17β-glucuronosyl estradiol, with a Kₘ of 1.5 μM .

Enzymatic Interactions

  • UGT Enzymes : Unlike Allyl D-Glucuronate , which is used to probe UGT isoform specificity in vitro , this compound is a metabolic product of hepatic UGTs.
  • Substrate Specificity: this compound’s formation depends on the parent compound’s chemical structure, similar to etoposide glucuronidation, which occurs at phenolic hydroxyl groups .

Pharmacokinetic and Therapeutic Implications

  • Excretion : Glucuronides like this compound rely on MRP transporters for biliary excretion, contrasting with calcium gluconate , which is renally excreted via passive filtration .

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